molecular formula C11H12FNO4S B2399669 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride CAS No. 2138413-43-9

3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride

Cat. No.: B2399669
CAS No.: 2138413-43-9
M. Wt: 273.28
InChI Key: NXVAQAAUDZISIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It consists of a benzenesulfonyl fluoride group attached to a morpholine ring via a carbonyl linkage. This compound is known for its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride typically involves the reaction of 3-(Morpholine-4-carbonyl)benzenesulfonyl chloride with a fluoride source. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the reactivity and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.

    Hydrolysis: The reaction is carried out in aqueous or mixed aqueous-organic solvents, often under acidic or basic conditions to facilitate the hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products:

    Nucleophilic substitution: Sulfonamide derivatives.

    Hydrolysis: Benzenesulfonic acid.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The compound can also act as an enzyme inhibitor by reacting with nucleophilic residues in the active site of enzymes, thereby blocking their activity.

Comparison with Similar Compounds

    3-(Morpholine-4-carbonyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride. It is less reactive towards nucleophiles compared to the fluoride derivative.

    Benzenesulfonyl fluoride: Lacks the morpholine and carbonyl groups, making it less versatile in terms of reactivity and applications.

    Morpholine-4-carbonyl chloride: Contains the morpholine and carbonyl groups but lacks the sulfonyl fluoride group, limiting its reactivity towards nucleophiles.

Uniqueness: 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and morpholine-carbonyl groups. This combination provides a high degree of reactivity and versatility, making it useful in a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-(morpholine-4-carbonyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-18(15,16)10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAQAAUDZISIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.